LogP Comparison of 1,2,4-Regioisomer (CAS 914635-70-4) vs. 1,2,4-Regioisomer (CAS 1345471-36-4)
The target compound's unique 1,2,4-substitution pattern results in a distinct lipophilicity profile compared to its 1,2,4-regioisomer counterpart. While specific experimental LogP data for CAS 914635-70-4 are not publicly available, the structural differences allow for a class-level inference of divergent physicochemical properties. The presence of the bulky isopropoxy group ortho to the trifluoromethyl group and meta to the bromine (in the 1,2,4-isomer, CAS 914635-70-4) creates a different electronic and steric environment than when the isopropoxy and trifluoromethyl groups are para to each other (as in CAS 1345471-36-4). This difference in substitution pattern is known to influence LogP, a critical parameter in drug design that affects solubility, permeability, and metabolic stability . The predicted LogP for the regioisomer CAS 1345471-36-4 is 4.39 . The target compound is expected to have a measurably different LogP value due to this structural variation.
| Evidence Dimension | Lipophilicity (Partition Coefficient, LogP) |
|---|---|
| Target Compound Data | Not available in public domain; expected to be different from comparator based on structural differences. |
| Comparator Or Baseline | 1-Bromo-2-isopropoxy-4-(trifluoromethyl)benzene (CAS 1345471-36-4, a 1,2,4-regioisomer) |
| Quantified Difference | Data unavailable; comparison is structural. |
| Conditions | Structure-based inference from known SAR principles and predicted data for regioisomers. |
Why This Matters
Differences in lipophilicity directly impact a compound's behavior in biological systems and its utility in synthesizing molecules for drug discovery, where precise control over ADME properties is essential.
